Linoleic Acid

Description

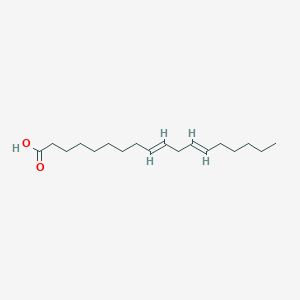

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z)-octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | linoleic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Linoleic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7049-66-3, 30175-49-6, 67922-65-0 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7049-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30175-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, dimer, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67922-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025505 | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic and linolenic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C | |

| Record name | Linoleic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless oil, Colorless to straw-colored liquid | |

CAS No. |

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4 | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Linoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilinoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linolelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14C-Linoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080969375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linoleic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | linoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Linoleic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,12-Octadecadienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, grape | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINOLEIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KJL21T0QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

23 °F (NTP, 1992), -6.9 °C, -8.5 °C | |

| Record name | LINOLEIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20571 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LINOLEIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5200 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Linoleic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000673 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Linoleic Acid in the Architecture and Function of Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a fundamental constituent of cellular membranes, critically influencing their structural integrity and functional dynamics. As an essential fatty acid, it cannot be synthesized by mammals and must be acquired through diet.[1] Its integration into membrane phospholipids profoundly shapes the biophysical characteristics of the membrane, including fluidity, permeability, and thickness.[1] Moreover, this compound serves as a crucial precursor to a diverse array of potent signaling molecules, primarily the eicosanoids, which are key regulators of numerous physiological and pathological processes. This technical guide provides a comprehensive examination of the multifaceted roles of this compound within cellular membranes, detailing its structural importance, its function as a signaling nexus, and the experimental methodologies used to investigate its complex functions.

Structural and Biophysical Impact of this compound on Cell Membranes

The unique chemical structure of this compound, an 18-carbon fatty acid with two cis double bonds (C18:2, n-6), introduces significant kinks in its acyl chain. When esterified into phospholipids, these kinks disrupt the tight, ordered packing of adjacent saturated fatty acids, thereby increasing the fluidity of the cell membrane.[1] This modulation of membrane fluidity is paramount for the proper function of embedded proteins, such as receptors, enzymes, and ion channels, by facilitating their lateral diffusion and enabling the conformational changes necessary for their activity.

Influence on Membrane Fluidity

The incorporation of this compound into membrane phospholipids leads to a more dynamic and fluid membrane environment.[1][2] This is a critical adaptive response, particularly to temperature changes, as an increase in unsaturated fatty acids helps to maintain necessary membrane fluidity at lower temperatures.[1] The degree of unsaturation in fatty acid chains is a key determinant of membrane fluidity; however, studies have shown that not all unsaturated fatty acids have the same effect. For instance, fatty acids with four or more double bonds, such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), have been shown to increase membrane fluidity and the secretion of soluble amyloid precursor protein α (sAPPα), whereas this compound (with two double bonds) did not show a similar effect in one study on neuroblastoma cells.[3]

Modulation of Membrane Permeability and Thickness

The altered packing of phospholipids due to the presence of this compound also influences membrane permeability and thickness. Membranes with a higher content of polyunsaturated fatty acids, like this compound, tend to be thinner and may exhibit increased permeability to water, ions, and other small molecules compared to membranes rich in saturated fatty acids.[4] However, the effects can be complex. For example, some studies on conjugated this compound (CLA) isomers have shown that they can reduce the permeability and fluidity of adipose plasma membranes.[5] Furthermore, exposure of cultured endothelial cells to this compound has been observed to cause a concentration-dependent and reversible increase in albumin transfer across the cell monolayer, suggesting an increase in permeability.[6]

Quantitative Data on this compound in Cell Membranes

The following tables summarize quantitative data from various studies on the composition of this compound in cell membranes and its effects on membrane properties.

Table 1: this compound Content in Red Blood Cell and Carotid Plaque Phospholipids

| Sample Source | Patient Group | This compound (C18:2n6) Status | Association with Symptomatic Carotid Artery Disease |

| Red Blood Cells | Symptomatic Carotid Artery Disease (n=22) | Inversely Related | Odds Ratio: 0.116 (for each 1-SD increase)[7] |

| Asymptomatic Carotid Artery Disease (n=23) | |||

| Carotid Plaque Phospholipids | Symptomatic & Asymptomatic | Similar inverse relationship observed | Data not quantified in the same manner[7] |

Table 2: Fatty Acid Composition in Erythrocyte Membrane Phospholipids in Inflammatory Bowel Disease

| Fatty Acid | Control (n=31) | Ulcerative Colitis (UC) (n=29) | Crohn's Disease (CD) (n=20) |

| This compound | Lower | Significantly Higher | Significantly Higher[8] |

| n-6 Fatty Acids | Lower | Significantly Higher | Significantly Higher[8] |

Table 3: Effect of Fatty Acid Supplementation on Human Respiratory Epithelial Cell Membrane Phospholipids

| Fatty Acid Supplement | Concentration Range | Maximum Incorporation into Membrane Phospholipids |

| This compound (LA) | 5-150 µg/mL | ~20-30% of total fatty acids[9] |

| Alpha-Linolenic Acid (ALA) | 5-150 µg/mL | ~20-30% of total fatty acids[9][10] |

This compound as a Precursor to Signaling Molecules

Beyond its structural role, this compound is a critical precursor for the synthesis of arachidonic acid (AA), which is then converted into a wide range of biologically active signaling molecules known as eicosanoids.[2][11] This metabolic cascade is central to inflammatory processes, immune responses, and blood clotting.[2]

The conversion of this compound to arachidonic acid is a multi-step enzymatic process. This pathway highlights the importance of dietary this compound in maintaining a balance between pro-inflammatory and anti-inflammatory signaling.[2]

Signaling Pathway of this compound to Eicosanoids

Caption: Metabolic pathway of this compound to arachidonic acid and eicosanoids.

Experimental Protocols

Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the quantitative analysis of fatty acids, including this compound, in biological samples.

a. Sample Preparation:

-

For cultured cells, wash the cell pellet 2-3 times with a suitable buffer like phosphate-buffered saline (PBS) or an ammonium acetate solution.[12]

-

For tissues, flash freeze in liquid nitrogen and pulverize the sample.[13]

-

Record the starting weight or cell number for normalization.

b. Lipid Extraction (Folch Method):

-

Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol.[13]

-

Add an appropriate internal standard for quantification.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.[13]

c. Fatty Acid Methyl Ester (FAME) Derivatization:

-

Resuspend the dried lipid extract in a solution of methanol and a catalyst (e.g., BF3 or HCl).

-

Heat the mixture to convert fatty acids to their more volatile methyl esters.

d. GC-MS Analysis:

-

Inject the FAMEs onto a GC column (e.g., a fused silica capillary column).[14]

-

Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.

-

The separated compounds are then ionized and detected by a mass spectrometer.

-

Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards.[14]

Workflow for Lipid Analysis

Caption: General workflow for the analysis of fatty acid composition.

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This method utilizes a fluorescent probe to measure the rotational mobility of molecules within the lipid bilayer, which is inversely related to membrane fluidity.

a. Probe Selection and Labeling:

-

Commonly used probes include 1,6-diphenyl-1,3,5-hexatriene (DPH) and its cationic derivative trimethylammonium-DPH (TMA-DPH).[15] DPH partitions into the hydrophobic core of the membrane, while TMA-DPH anchors at the lipid-water interface.[15]

-

Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., tetrahydrofuran or ethanol).

-

Incubate the cells or isolated membranes with the probe at a specific concentration and temperature to allow for its incorporation into the membrane.

b. Fluorescence Polarization Measurement:

-

Use a spectrofluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at the probe's excitation wavelength.

-

Measure the fluorescence emission intensity parallel (I||) and perpendicular (I⊥) to the excitation plane.[16]

c. Calculation of Anisotropy (r):

-

Anisotropy is calculated using the following formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥) where G is a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.

-

A lower anisotropy value indicates higher rotational mobility of the probe and thus, higher membrane fluidity.[16]

Principle of Fluorescence Anisotropy

Caption: Conceptual diagram of measuring membrane fluidity via fluorescence anisotropy.

Conclusion

This compound is an indispensable component of cellular membranes, exerting profound effects on their structure and function. Its role extends from modulating the fundamental biophysical properties of the membrane, such as fluidity and permeability, to serving as a key precursor for a complex network of signaling molecules that regulate a vast array of cellular processes. A thorough understanding of the intricate roles of this compound in cell membranes is crucial for researchers in various fields, including cell biology, biochemistry, and pharmacology, and is of particular importance for the development of therapeutic strategies targeting membrane-associated processes and signaling pathways. The experimental protocols detailed herein provide a robust framework for the continued investigation of the multifaceted contributions of this compound to cellular health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipotype.com [lipotype.com]

- 5. Conjugated this compound reduces permeability and fluidity of adipose plasma membranes from obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and linolenic acid: effect on permeability properties of cultured endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Status in Cell Membranes Inversely Relates to the Prevalence of Symptomatic Carotid Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elevated concentrations of this compound in erythrocyte membrane phospholipids in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Incorporation of alpha-linolenic acid and this compound into human respiratory epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipid | Definition, Structure, Examples, Functions, Types, & Facts | Britannica [britannica.com]

- 12. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]

- 13. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. bmglabtech.com [bmglabtech.com]

Linoleic Acid as an Essential Fatty Acid Precursor: A Technical Guide to its Metabolism, Analysis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, is an indispensable component of the human diet, classified as an essential fatty acid because the human body cannot synthesize it de novo.[1][2] Its essentiality stems from its role as a precursor to a cascade of bioactive signaling molecules and as a structural component of cellular membranes. This technical guide provides an in-depth exploration of the metabolic conversion of this compound into arachidonic acid (AA) and the subsequent generation of eicosanoids. It further details the experimental protocols for the analysis of these fatty acids and presents key quantitative data relevant to researchers and professionals in the field of drug development and life sciences.

Metabolic Pathway of this compound

The conversion of this compound to arachidonic acid is a multi-step enzymatic process occurring primarily in the endoplasmic reticulum of cells. This pathway involves a series of desaturation and elongation reactions catalyzed by specific enzymes.

Conversion to Arachidonic Acid

The metabolic cascade begins with the desaturation of this compound to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase (Δ6D) . This is considered the rate-limiting step in this pathway.[3] Subsequently, GLA is elongated by elongase 5 (ELOVL5) to form dihomo-gamma-linolenic acid (DGLA). The final desaturation step is catalyzed by delta-5-desaturase (Δ5D) , which converts DGLA into arachidonic acid (AA).[4]

Eicosanoid Synthesis

Once synthesized, arachidonic acid is incorporated into the phospholipids of cell membranes.[5] Upon cellular stimulation by various stimuli, AA is liberated from the membrane by the action of phospholipase A2 (PLA2).[6] Free arachidonic acid then serves as a substrate for three major enzymatic pathways that produce a diverse array of potent signaling molecules known as eicosanoids:

-

Cyclooxygenase (COX) Pathway: This pathway, involving COX-1 and COX-2 enzymes, converts arachidonic acid into prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2), which are key mediators of inflammation, pain, fever, and platelet aggregation.[7][8]

-

Lipoxygenase (LOX) Pathway: The LOX pathway produces leukotrienes (e.g., LTB4, LTC4) and lipoxins, which are involved in inflammatory and allergic responses.[8]

-

Cytochrome P450 (CYP) Pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in regulating vascular tone and inflammation.[9]

The intricate signaling pathways originating from this compound are visualized in the following diagrams.

Quantitative Data

The efficiency of this compound metabolism and the resulting fatty acid composition of tissues are critical parameters in physiological and pharmacological studies. The following tables summarize key quantitative data in this area.

Table 1: Kinetic Parameters of Key Desaturase Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| Δ6-Desaturase | This compound | 1.5 - 6.5 | 0.63 - 7.5 (pmol/min/mg) | [1][10] |

| Δ5-Desaturase | Dihomo-γ-linolenic Acid | 3.9 | 9.1 (pmol/min/mg) | [10] |

Note: Kinetic parameters can vary depending on the tissue source and experimental conditions.

Table 2: Representative Fatty Acid Composition of Human Plasma Phospholipids (% of total fatty acids)

| Fatty Acid | Percentage (%) |

| This compound (18:2n-6) | 20 - 30 |

| Arachidonic Acid (20:4n-6) | 5 - 15 |

Source: Data compiled from multiple studies. Actual percentages can vary based on diet and physiological state.[3]

Table 3: Conversion Rates of this compound

| Conversion | Rate | Notes | Source |

| LA to AA in plasma (rats) | 16.1 µmol/day | Steady-state conversion rate. | [11] |

| LA to longer-chain n-6 PUFAs (humans) | Low and tightly regulated | Increasing dietary LA does not significantly increase tissue AA levels in adults on Western diets. | [12][13] |

Experimental Protocols

Accurate quantification of this compound and its metabolites is fundamental for research in this field. The following sections provide detailed methodologies for key experiments.

Experimental Workflow for Fatty Acid Analysis

The general workflow for analyzing the fatty acid composition of biological samples is depicted below.

Protocol 1: Lipid Extraction from Tissues or Cells (Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological samples.[14][15]

Materials:

-

Homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Homogenization: Homogenize a known weight of tissue or cell pellet in a 2:1 (v/v) chloroform:methanol mixture. The final volume of the solvent mixture should be 20 times the volume of the sample (e.g., 20 mL for 1 g of tissue).

-

Agitation and Filtration: Agitate the homogenate for 15-20 minutes at room temperature. Filter the homogenate through a funnel with filter paper or centrifuge to recover the liquid phase.

-

Washing: Add 0.2 volumes of 0.9% NaCl solution to the filtrate (e.g., 4 mL for 20 mL of filtrate). Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) to separate the phases.

-

Phase Separation: Two distinct phases will form: an upper aqueous phase (methanol and water) and a lower organic phase (chloroform) containing the lipids.

-

Lipid Recovery: Carefully remove the upper aqueous phase by aspiration. The lower chloroform phase, which contains the lipids, is collected.

-

Drying: Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the dried lipid extract.

-

Storage: Redissolve the lipid extract in a known volume of chloroform or another suitable solvent and store under nitrogen at -20°C or -80°C to prevent oxidation.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters. The boron trifluoride (BF3)-methanol method is a common and effective procedure.[5][16]

Materials:

-

14% Boron trifluoride (BF3) in methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Screw-capped glass tubes with Teflon liners

-

Heating block or water bath

Procedure:

-

Sample Preparation: Place an aliquot of the lipid extract (containing approximately 10-20 mg of lipid) into a screw-capped glass tube. Evaporate the solvent under nitrogen.

-

Methylation: Add 1 mL of 14% BF3 in methanol to the dried lipid extract.

-

Heating: Tightly cap the tube and heat at 100°C for 10-15 minutes in a heating block or boiling water bath.

-

Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 2 mL of saturated NaCl solution. Vortex the tube thoroughly.

-

Phase Separation: Centrifuge briefly to separate the phases. The upper hexane layer contains the FAMEs.

-

Recovery and Drying: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Final Preparation: The FAME-containing hexane solution is now ready for injection into the gas chromatograph. It can be concentrated under a stream of nitrogen if necessary.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

GC-MS is the gold standard for the separation and quantification of FAMEs.

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A polar capillary column, such as a DB-FATWAX UI or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating a wide range of FAMEs.[6]

-

Injection: 1 µL of the FAME sample in hexane is injected. A splitless or split injection can be used depending on the concentration.

-

Injector Temperature: Typically 220-250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. An example program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp to 175°C at 2°C/minute, hold for 10 minutes.

-

Ramp to 220°C at 2°C/minute, hold for 20 minutes.[6]

-

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.2 mL/min).

-

Detector:

-

FID: Temperature typically set at 280°C.

-

MS: Operated in full scan mode (e.g., m/z 50-550) for identification, or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Data Analysis:

-

Identification: FAMEs are identified by comparing their retention times and mass spectra to those of authentic standards.

-

Quantification: The peak area of each FAME is integrated. The concentration of each fatty acid is calculated by comparing its peak area to that of an internal standard (added before lipid extraction) and using a calibration curve generated from known standards.

Protocol 4: In Vitro Delta-6-Desaturase Activity Assay

This assay measures the activity of the rate-limiting enzyme in the conversion of this compound to its metabolites.

Materials:

-

Microsomal fraction isolated from tissues or cells expressing Δ6-desaturase

-

[1-14C]-Linoleic acid (or other labeled this compound)

-

Assay buffer (e.g., 0.1 M potassium phosphate, pH 7.2)

-

Cofactors: NADH, ATP, Coenzyme A, MgCl2

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Microsomal protein (e.g., 100 µg)

-

Assay buffer

-

Cofactors (e.g., 1 mM NADH, 2.5 mM ATP, 0.1 mM Coenzyme A, 5 mM MgCl2)

-

[1-14C]-Linoleic acid (at various concentrations to determine kinetics)

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M KOH in methanol) to saponify the fatty acids.

-

Fatty Acid Extraction: Acidify the mixture and extract the fatty acids with hexane.

-

Separation of Substrate and Product: Separate the radiolabeled this compound (substrate) from the radiolabeled gamma-linolenic acid (product) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: Scrape the corresponding spots from the TLC plate or collect the HPLC fractions and measure the radioactivity using a scintillation counter.

-

Calculation of Activity: The enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein.

Conclusion

This compound's role as a precursor to arachidonic acid and the vast array of eicosanoids underscores its critical importance in human health and disease. Understanding the intricacies of its metabolic pathways and having robust analytical methods to quantify its metabolites are paramount for researchers in academia and industry. The technical information and detailed protocols provided in this guide serve as a valuable resource for professionals engaged in the study of lipid metabolism, inflammation, cardiovascular disease, and the development of therapeutic interventions targeting these pathways. The careful application of these methodologies will undoubtedly contribute to advancing our knowledge of the physiological and pathological roles of this essential fatty acid.

References

- 1. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of dietary linoleic, alpha-linolenic and arachidonic acids on lipid metabolism, tissue fatty acid composition and eicosanoid production in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.seafdec.org [repository.seafdec.org]

- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantifying conversion of linoleic to arachidonic and other n-6 polyunsaturated fatty acids in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increasing dietary this compound does not increase tissue arachidonic acid content in adults consuming Western-type diets: a systematic review | springermedizin.de [springermedizin.de]

- 13. "Increasing dietary this compound does not increase tissue arachidonic " by Jay Whelan and Brian Rett [trace.tennessee.edu]

- 14. Lipid extraction by folch method | PPTX [slideshare.net]

- 15. m.youtube.com [m.youtube.com]

- 16. FAME preparation - Chromatography Forum [chromforum.org]

The Discovery and Enduring Significance of Linoleic Acid: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, stands as a cornerstone of nutritional science. Its discovery and the subsequent elucidation of its essential role in mammalian physiology revolutionized our understanding of dietary fats, shifting the paradigm from viewing them as mere caloric sources to recognizing them as critical bioactive molecules. This technical guide provides a comprehensive overview of the historical milestones in this compound research, from its initial isolation to the groundbreaking experiments that established its essentiality. It further delves into the intricate metabolic pathways that convert this compound into potent signaling molecules, such as prostaglandins, and details the experimental methodologies that have been instrumental in this field of study. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a thorough grounding in the foundational research that continues to inform contemporary investigations into lipids, inflammation, and metabolic disease.

A Historical Chronicle of this compound Research

The journey to understanding this compound's vital role was a multi-decade endeavor, marked by key discoveries that incrementally unveiled its chemical nature and biological importance.

1.1. Early Isolation and Structural Elucidation

The story of this compound begins in the mid-19th century. In 1844, F. Sacc, working in the laboratory of the renowned chemist Justus von Liebig, first isolated a novel fatty acid from linseed oil.[1] Reflecting its origin, it was named "this compound," derived from the Latin linum (flax) and oleum (oil).[1] It was not until 1886 that K. Peters determined that this new compound possessed two double bonds, a critical insight into its unsaturated nature.[1] The definitive chemical structure of this compound was later determined by T. P. Hilditch and his colleagues in 1939, and its complete synthesis was achieved by R. A. Raphael and F. Sondheimer in 1950.[2]

1.2. The Paradigm Shift: The Discovery of Essential Fatty Acids

For the early part of the 20th century, the scientific consensus held that fats were solely a source of energy and fat-soluble vitamins, with the belief that the body could synthesize all necessary fatty acids from carbohydrates.[1][3][4] This long-held doctrine was overturned by the seminal work of George and Mildred Burr at the University of Minnesota. In a series of meticulously conducted experiments published in 1929 and 1930, they demonstrated that rats fed a highly purified, fat-free diet developed a severe deficiency syndrome.[3][4][5][6] The afflicted animals exhibited stunted growth, scaly skin (a condition they termed "rat dermatitis"), kidney damage, and ultimately, early death.[5][7][8][9][10]

In their groundbreaking 1930 paper, the Burrs demonstrated that the inclusion of a small amount of this compound in the diet could completely prevent or cure this deficiency disease.[2][3][5][6][8][9][11] This pivotal finding led them to coin the term "essential fatty acids," establishing that, like vitamins, certain fatty acids are indispensable for health and must be obtained from the diet.[5][6][8][9] Their work marked a paradigm shift in nutritional biochemistry and laid the foundation for decades of research into the physiological roles of polyunsaturated fatty acids.[5][12]

Physicochemical Properties and Dietary Sources of this compound

This compound is a polyunsaturated omega-6 fatty acid with the chemical formula C18H32O2.[1] Its systematic name is (9Z,12Z)-octadeca-9,12-dienoic acid. It is a colorless to straw-colored liquid at room temperature and is virtually insoluble in water but soluble in many organic solvents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molar Mass | 280.452 g·mol−1 |

| Density | 0.9 g/cm³ |

| Melting Point | -5 °C (23 °F) |

| Boiling Point | 229-230 °C (444-446 °F) at 16 mmHg |

| Solubility in Water | 0.139 mg/L |

This compound is the most abundant polyunsaturated fatty acid in the Western diet and is found in a wide variety of foods, particularly vegetable oils.

Table 2: this compound Content of Common Vegetable Oils

| Oil | Approximate this compound Content (%) |

| Safflower Oil | 70 |

| Grapeseed Oil | 70 |

| Sunflower Oil | 68 |

| Corn Oil | 54 |

| Soybean Oil | 51-62.72 |

| Peanut Oil | 32 |

| Canola Oil | 19 |

| Olive Oil | 1.6-11.1 |

| Coconut Oil | 2 |

Dietary Reference Intakes for this compound

To prevent deficiency and maintain health, various health organizations have established dietary reference intakes for this compound. These recommendations can vary based on age, sex, and life stage.

Table 3: Dietary Reference Intakes (Adequate Intake) for this compound

| Age Group | Males ( g/day ) | Females ( g/day ) |

| 1-3 years | 7 | 7 |

| 4-8 years | 10 | 10 |

| 9-13 years | 12 | 10 |

| 14-18 years | 16 | 11 |

| 19-50 years | 17 | 12 |

| 51-70 years | 14 | 11 |

| >70 years | 14 | 11 |

| Pregnancy | - | 13 |

| Lactation | - | 13 |

Source:[5]

The Metabolic Journey of this compound: From Diet to Eicosanoids

Once consumed, this compound serves as the precursor for the synthesis of a cascade of longer-chain polyunsaturated fatty acids and potent signaling molecules known as eicosanoids. This metabolic pathway is crucial for a vast array of physiological processes, including inflammation, immunity, and cell signaling.

4.1. The this compound to Arachidonic Acid Cascade

The initial and rate-limiting step in the metabolism of this compound is its conversion to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. GLA is then elongated to dihomo-gamma-linolenic acid (DGLA), which is subsequently converted to arachidonic acid (AA) by the enzyme delta-5-desaturase.

4.2. The Eicosanoid Synthesis Pathways: COX and LOX

Arachidonic acid, once synthesized, is a key substrate for two major enzymatic pathways that produce eicosanoids: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) metabolize arachidonic acid to prostaglandins (e.g., PGE2, PGD2, PGF2α) and thromboxanes (e.g., TXA2). These molecules are potent mediators of inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) convert arachidonic acid into leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4) and lipoxins. Leukotrienes are powerful pro-inflammatory molecules involved in asthma and allergic reactions, while lipoxins generally have anti-inflammatory properties.

Key Experimental Protocols in this compound Research

The following sections detail the methodologies for key experiments that have been fundamental to our understanding of this compound.

5.1. Induction of Essential Fatty Acid Deficiency (EFAD) in Rodents

This protocol is a modern representation of the type of experiment conducted by Burr and Burr to establish the essentiality of this compound.

Objective: To induce a state of essential fatty acid deficiency in rats to study the physiological consequences and the curative effects of this compound.

Methodology:

-

Animal Model: Weanling male rats (e.g., Sprague-Dawley) are typically used.

-

Housing: Animals are housed individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to water.

-

Diets:

-

Control Diet: A purified diet containing all essential nutrients, with fat provided as soybean oil (rich in this compound) at approximately 5-7% of total calories.

-

EFAD Diet: A purified diet that is either completely fat-free or contains a small amount of a highly saturated fat source with negligible this compound content, such as hydrogenated coconut oil.[17][18] All other nutrients (protein, carbohydrates, vitamins, and minerals) are identical to the control diet.

-

-

Experimental Period: Rats are fed their respective diets for a period of 8-14 weeks.[17]

-

Monitoring:

-

Body Weight: Recorded weekly.

-

Clinical Signs: Animals are observed regularly for signs of EFAD, including reduced growth rate, scaly skin on the paws and tail, hair loss, and poor wound healing.[10][19]

-

Biochemical Analysis: Blood samples are collected periodically. Plasma phospholipids are extracted, and the fatty acid profile is analyzed by gas chromatography. The hallmark of EFAD is an increase in the triene/tetraene ratio (eicosatrienoic acid [20:3n-9] / arachidonic acid [20:4n-6]). A ratio greater than 0.2 is indicative of EFAD.[17]

-

-

Reversal Study (optional): A subset of EFAD rats can be switched to the control diet or a diet supplemented with pure this compound to observe the reversal of deficiency signs.

5.2. Measurement of Cyclooxygenase (COX) and Lipoxygenase (LOX) Activity

These assays are crucial for understanding how this compound-derived arachidonic acid is metabolized and for screening potential inhibitors of these pathways.

Objective: To measure the enzymatic activity of COX and LOX in biological samples.

Methodology for COX Activity Assay (Colorimetric):

-

Sample Preparation: Cell lysates or tissue homogenates are prepared in an appropriate buffer.

-

Assay Principle: The assay measures the peroxidase activity of COX. In the presence of arachidonic acid, COX converts it to PGG2, which is then reduced to PGH2. This peroxidase activity is measured using a colorimetric probe.

-

Procedure:

-

The sample is incubated with a reaction buffer containing heme and a colorimetric substrate.

-

Arachidonic acid is added to initiate the reaction.

-

The change in absorbance is measured over time using a spectrophotometer.

-

The rate of change in absorbance is proportional to the COX activity.

-

Specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., DuP-697) can be used to differentiate the activity of the two isoforms.[20]

-

Methodology for LOX Activity Assay (Fluorometric):

-

Sample Preparation: Similar to the COX assay, cell lysates or tissue homogenates are prepared.

-

Assay Principle: LOX catalyzes the oxidation of a specific substrate, producing an intermediate that reacts with a fluorescent probe to generate a fluorescent product.

-

Procedure:

-

The sample is incubated with a LOX substrate and a fluorescent probe.

-

The increase in fluorescence is measured over time using a fluorometer (e.g., at λEx = 500 nm/λEm = 536 nm).[21]

-

The rate of fluorescence increase is proportional to the LOX activity.

-

A specific LOX inhibitor can be used to determine the specific activity.[21]

-

5.3. Quantification of Prostaglandins Using Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific method for the simultaneous quantification of multiple prostaglandins and other eicosanoids.

Objective: To accurately measure the levels of various prostaglandins in biological samples.

Methodology:

-

Sample Preparation:

-

For cell culture supernatants, proteins are precipitated (e.g., with methanol), and the supernatant is collected.

-

For plasma or serum, a solid-phase extraction (SPE) is typically performed to isolate the lipids and remove interfering substances.

-

-

LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The different prostaglandins are separated based on their physicochemical properties as they pass through a chromatography column (e.g., a C18 reversed-phase column).

-

MS Detection: The separated prostaglandins are then introduced into a mass spectrometer (e.g., a triple quadrupole mass spectrometer). The molecules are ionized, and the mass spectrometer detects and quantifies them based on their specific mass-to-charge ratios.

-

Quantification: Stable isotope-labeled internal standards for each prostaglandin of interest are added to the samples at the beginning of the preparation process. This allows for accurate quantification by correcting for any sample loss during preparation and for variations in ionization efficiency.[4][6][22][23][24]

5.4. Tracing this compound Metabolism with Stable Isotopes

Stable isotope tracing is a powerful technique to study the in vivo metabolism of this compound.

Objective: To trace the metabolic fate of dietary this compound and quantify its conversion to arachidonic acid and other metabolites.

Methodology:

-

Tracer: A stable isotope-labeled form of this compound, such as [13C]-linoleic acid or deuterium-labeled this compound, is used.

-

Administration: The labeled this compound is administered to subjects, either orally as part of a meal or intravenously.

-

Sample Collection: Blood, and in some cases tissue biopsies, are collected at various time points after the administration of the tracer.

-

Analysis:

-

Data Interpretation: The mass spectrometer detects the incorporation of the stable isotope label into various fatty acids, such as arachidonic acid. This allows for the calculation of the rate of conversion of this compound to its metabolites and provides insights into the dynamics of fatty acid metabolism in different physiological and pathological states.[25][26][27][28][29]

Conclusion

The discovery of this compound as an essential nutrient was a watershed moment in the history of nutritional science. The pioneering work of Burr and Burr not only identified the critical role of this fatty acid in health but also paved the way for a deeper understanding of the intricate metabolic pathways that govern inflammation, cell signaling, and overall physiological homeostasis. The experimental protocols developed and refined over the decades have provided researchers with the tools to unravel the complex biochemistry of this compound and its metabolites. For professionals in drug development, a thorough understanding of this foundational research is indispensable, as the enzymes and signaling molecules in the this compound metabolic cascade represent key targets for therapeutic intervention in a wide range of diseases, from cardiovascular and inflammatory disorders to cancer. The ongoing exploration of this compound's role in health and disease continues to be a vibrant and crucial area of scientific inquiry, built upon the solid foundation laid by the discoveries of the past century.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lipids - Recommended Dietary Allowances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C18H32O2 | CID 5280450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Prostaglandin synthesis in the human gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in Cooking Oils: What It Is and Why It Matters | Algae Cooking Club [algaecookingclub.com]

- 8. Essential Fatty Acids: The Work of George and Mildred Burr - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Discovery of essential fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies of the effects of essential fatty acid deficiency in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound CAS#: 60-33-3 [m.chemicalbook.com]

- 14. Analysis and prediction of the major fatty acids in vegetable oils using dielectric spectroscopy at 5–30 MHz - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fatty acid composition of commercial vegetable oils from the French market analysed using a long highly polar column | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 16. Fatty Acids Composition of Vegetable Oils and Its Contribution to Dietary Energy Intake and Dependence of Cardiovascular Mortality on Dietary Intake of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Early development of essential fatty acid deficiency in rats: Fat-free vs. hydrogenated coconut oil diet - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Early development of essential fatty acid deficiency in rats: fat-free vs. hydrogenated coconut oil diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LIPID MAPS [lipidmaps.org]

- 20. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 25. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. biorxiv.org [biorxiv.org]

Unraveling the Physiological Consequences of Linoleic Acid Deficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA), an omega-6 polyunsaturated fatty acid, is an indispensable nutrient for mammals. Its deficiency, though rare in the general population due to its prevalence in many dietary sources, can lead to profound physiological and biochemical derangements. As a cornerstone of cellular membranes and a precursor to a cascade of signaling molecules, the absence of adequate this compound offers a unique window into the fundamental roles of essential fatty acids in health and disease. This technical guide provides an in-depth exploration of the physiological effects of this compound deficiency, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.

Core Physiological Effects of this compound Deficiency

The clinical manifestations of this compound deficiency are multi-faceted, affecting various organ systems. The most prominent effects are observed in the skin, cardiovascular system, and at a biochemical level through characteristic alterations in lipid profiles.

Impaired Skin Barrier Function